1-(1,3-benzodioxol-5-yl)-1H-pyrrole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNHLYASYVUCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Look Back: the Journey of Pyrrole Based Compounds in Drug Discovery
The story of pyrrole (B145914) in medicine is a long and rich one. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of biologically active natural products and synthetic drugs. researchgate.netnih.gov Its presence is integral to the function of many essential biomolecules, including heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the light-harvesting pigment in plants. wikipedia.org
The journey of pyrrole-based compounds in drug discovery has been marked by significant milestones. The development of pyrrole-containing drugs has led to treatments for a wide range of conditions, including bacterial and fungal infections, inflammation, and cancer. rsc.orgrsc.org The versatility of the pyrrole scaffold allows for a high degree of structural modification, enabling chemists to fine-tune the pharmacological properties of these compounds. researchgate.netrsc.org This has resulted in a vast library of pyrrole derivatives with diverse biological activities. nih.gov The continuous exploration of this scaffold underscores its enduring importance in the quest for new and improved medicines. nih.gov
The Unseen Contributor: Significance of the 1,3 Benzodioxole Moiety
The 1,3-benzodioxole (B145889) group, also known as methylenedioxyphenyl, is another key player in the realm of bioactive molecules. wikipedia.org This structural unit, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is found in numerous natural products and has been incorporated into a variety of synthetic compounds with significant pharmacological activities. wikipedia.orgresearchgate.net
The 1,3-benzodioxole moiety is not merely a passive component; it actively contributes to the biological profile of a molecule. It is known to influence a compound's metabolic stability and can play a crucial role in its interaction with biological targets. researchgate.net The presence of the 1,3-benzodioxole ring has been associated with a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govresearchgate.netresearchgate.net For instance, compounds containing this moiety have been investigated for their potential as antitumor agents, with some showing promising results against various cancer cell lines. nih.govtandfonline.com The unique electronic and steric properties of the 1,3-benzodioxole group make it a valuable building block in the design of new therapeutic agents. tandfonline.com
A Promising Union: the Rationale for Investigating 1 1,3 Benzodioxol 5 Yl 1h Pyrrole
Established Synthetic Routes to this compound and Related Analogs
The construction of the this compound core typically relies on well-established named reactions that form the pyrrole ring through the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent.
Multi-Step Synthesis Strategies
Multi-step syntheses are a cornerstone for the preparation of this compound, often employing the classical Paal-Knorr and Clauson-Kaas reactions. These methods provide a reliable, albeit sometimes lengthy, pathway to the target molecule and its derivatives.
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,4-methylenedioxyaniline. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under acidic conditions, which can be achieved using various protic or Lewis acids. wikipedia.orgalfa-chemistry.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting N-arylpyrrole.
A variety of catalysts have been explored to facilitate these transformations, including traditional mineral acids, as well as milder and more selective options like scandium triflate and cerium(III) chloride. beilstein-journals.orgresearchgate.net The reaction conditions, such as solvent and temperature, are also critical parameters that are optimized to achieve high yields.
| Starting Material (Amine) | 1,4-Dicarbonyl Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3,4-Methylenedioxyaniline | 2,5-Hexanedione (B30556) | Acetic Acid, Reflux | 1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole | Good | wikipedia.orgorganic-chemistry.org |
| Aniline (B41778) | 2,5-Dimethoxytetrahydrofuran (B146720) | CeCl₃·7H₂O, Acetonitrile (B52724), Reflux | N-Phenylpyrrole | 85 | researchgate.net |
| Various Anilines | 2,5-Dimethoxytetrahydrofuran | Sc(OTf)₃, 1,4-Dioxane, 100 °C | N-Arylpyrroles | 75-98 | beilstein-journals.org |
| Aniline | 2,5-Dimethoxytetrahydrofuran | p-Chloropyridine hydrochloride, Dioxane, 100 °C | N-Phenylpyrrole | Good | nih.gov |
One-Pot Reaction Sequences
To improve efficiency and reduce waste, one-pot syntheses have been developed for the preparation of N-arylpyrroles. These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
One such approach involves the direct synthesis of N-aryl pyrroles from nitroarenes. For instance, a one-pot method for the synthesis of N-aryl pyrroles via the hydrogenation of nitrobenzenes over a Pd0.5Ru0.5-PVP catalyst has been reported. This is followed by the in-situ condensation with a 1,4-dicarbonyl compound. acs.org Another one-pot procedure involves a nitro-Mannich/hydroamination cascade, which has been successfully applied to the synthesis of a tosylated derivative, 2-(1,3-benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole. researchgate.net
These one-pot strategies offer significant advantages in terms of atom economy and operational simplicity. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Nitrobenzene | 2,5-Hexanedione | H₂ | Pd0.5Ru0.5-PVP | N-Phenyl-2,5-dimethylpyrrole | - | acs.org |
| 3,4-Methylenedioxybenzaldehyde | Nitromethane | Tosylmethyl isocyanide | Base and Gold Catalysis | 2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | 64 | researchgate.net |
Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity
In the quest for more sustainable and efficient chemical processes, modern synthetic techniques have been applied to the synthesis of this compound and its analogs. These methods often lead to shorter reaction times, higher yields, and improved selectivity.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. researchgate.net The Paal-Knorr and Clauson-Kaas reactions for the synthesis of N-arylpyrroles have been successfully adapted to microwave-assisted conditions. journaltocs.ac.ukgoogle.com
For example, the microwave-assisted Paal-Knorr condensation of anilines with 2,5-hexanedione can be carried out in water, offering a green and efficient alternative to traditional heating methods. researchgate.net Similarly, the Clauson-Kaas reaction of anilines with 2,5-dimethoxytetrahydrofuran under microwave irradiation in the presence of a catalyst like oxone provides the corresponding N-arylpyrroles in good yields within minutes. utas.edu.au
| Amine | 1,4-Dicarbonyl Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | 2,5-Dimethoxytetrahydrofuran | Water | 30 min | 81-99 | researchgate.net |
| Various Anilines | 2,5-Dimethoxytetrahydrofuran | Oxone/Acetonitrile | 10-20 min | Good | utas.edu.au |
| Aniline | 2,5-Hexanedione | Salicylic Acid (organocatalyst), Solvent-free | 15 sec | 92 (conversion) | journaltocs.ac.uk |
Biocatalytic Approaches for Stereoselective Transformations
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, such as transaminases and other hydrolases, have been employed in the synthesis of N-substituted pyrroles. organic-chemistry.orgalfa-chemistry.com
A notable biocatalytic approach involves the use of a transaminase to mediate the key amination of a ketone precursor. This can be integrated into a biocatalytic equivalent of the Knorr pyrrole synthesis, where the in-situ generated α-amino ketone condenses with a β-keto ester. alfa-chemistry.com Another novel method utilizes α-amylase from hog pancreas to catalyze the Paal-Knorr reaction, affording N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org These enzymatic methods are particularly valuable for the synthesis of enantiomerically enriched pyrrole derivatives.
| Enzyme | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| α-Amylase (hog pancreas) | 2,5-Hexanedione | Primary Amines | N-Substituted Pyrroles | 60-99 | organic-chemistry.org |
| Transaminase (ATA) | α-Diketone | β-Keto ester | Substituted Pyrrole | - | alfa-chemistry.com |
Electro-Oxidative Annulation Methods for Pyrrole Ring Formation
Electrosynthesis has gained attention as a sustainable and powerful method for forming carbon-carbon and carbon-heteroatom bonds. Electro-oxidative annulation reactions have been developed for the synthesis of polysubstituted pyrroles from simple and readily available starting materials. rsc.orgresearchgate.net
These methods typically involve the electrochemical oxidation of in-situ formed enamines or imines, which are generated from the condensation of primary amines with carbonyl compounds. rsc.org The electro-oxidative annulation of primary amines with aldehydes or ketones provides a direct route to polysubstituted pyrroles without the need for external oxidants. researchgate.net This approach offers a high degree of control and can be applied to a broad range of substrates.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Primary Amines | Aldehydes/Ketones | Undivided cell, external oxidant-free | Polysubstituted Pyrroles | - | researchgate.net |
| Primary Amines | 1,3-Dicarbonyl Compounds | TfOH, undivided cell | Polysubstituted Pyrroles | Moderate to good | rsc.org |
Functionalization and Derivatization Strategies for the Pyrrole and Benzodioxole Moieties
The presence of two distinct aromatic systems within this compound offers a rich landscape for chemical modification. The pyrrole ring, being an electron-rich π-excessive heterocycle, is highly susceptible to electrophilic substitution. Similarly, the benzodioxole moiety, with its electron-donating methylenedioxy group, can also undergo electrophilic attack. The strategic functionalization of either ring system allows for the tailored synthesis of a wide range of derivatives.
Regioselective Functionalization of the Pyrrole Core
The pyrrole ring in N-arylpyrroles is activated towards electrophilic substitution, with the reaction typically occurring at the C2 or C3 position. wikipedia.org One of the most effective methods for introducing a functional group onto the pyrrole core is the Vilsmeier-Haack reaction, which installs a formyl group. nih.govmdpi.comorganic-chemistry.orgijpcbs.comcambridge.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govmdpi.comijpcbs.comcambridge.org The resulting electrophilic species, a chloroiminium ion, then attacks the electron-rich pyrrole ring. nih.govmdpi.com
The regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles can be influenced by the nature of the N-substituent and the reaction conditions. For many N-arylpyrroles, formylation preferentially occurs at the C2-position. wikipedia.org This versatile formyl group can then serve as a synthetic handle for further transformations, such as conversion to carboxylic acids, amines, or as a building block for the construction of more complex heterocyclic systems.
While specific data on the Vilsmeier-Haack formylation of this compound is not extensively detailed in the reviewed literature, the general reactivity of N-arylpyrroles suggests that this reaction would proceed to yield the corresponding 2-formyl derivative.
Table 1: General Vilsmeier-Haack Formylation of N-Arylpyrroles
| Substrate | Reagents | Product | Notes |
| N-Arylpyrrole | DMF, POCl₃ | N-Aryl-1H-pyrrole-2-carbaldehyde | A common and efficient method for the formylation of electron-rich pyrroles. organic-chemistry.orgijpcbs.comcambridge.org |
Introduction of Diverse Substituents on the Benzodioxole Ring
The benzodioxole ring of this compound is also amenable to electrophilic substitution reactions. The methylenedioxy group is an activating, ortho-para directing group, which influences the position of incoming substituents. Common electrophilic substitution reactions include nitration and halogenation.
Nitration: The introduction of a nitro group onto the benzodioxole ring can be achieved using standard nitrating agents. For instance, the nitration of 1,3-benzodioxole derivatives can lead to the formation of nitro-substituted compounds. A specific example is the synthesis of 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole, which serves as a key precursor for further functionalization. psu.edu The synthesis of this nitro derivative highlights the feasibility of selectively functionalizing the benzodioxole ring.
Table 2: Directed Nitration of a Benzodioxole Derivative
| Substrate | Nitrating Agent | Catalyst | Temperature | Yield (%) | Product |
| 5-Bromo-1,3-benzodioxole | HNO₃/H₂SO₄ | - | 0–5°C | 72 | 5-Bromo-6-nitro-1,3-benzodioxole. |
This data for a related compound suggests a viable route to nitro-substituted this compound derivatives.
Bromination: The bromination of the benzodioxole ring is another important functionalization reaction. Bromination of 1,3-benzodioxole with molecular bromine can yield 5-bromo-1,3-benzodioxole, though side reactions such as dibromination can occur. mdma.ch More selective bromination methods, such as the use of N-bromosuccinimide (NBS) or oxidative bromination techniques, can provide better control over the reaction and higher yields of the desired monobrominated product. mdma.chbuketov.edu.kzresearchgate.net The resulting bromo-derivative can then be used in a variety of cross-coupling reactions to introduce further diversity.
Synthesis of Hybrid Heterocyclic Structures Incorporating the this compound Framework
The this compound scaffold is a valuable building block for the synthesis of more complex, hybrid heterocyclic systems. These hybrid molecules, which combine the structural features of the parent compound with other heterocyclic rings, are of significant interest in medicinal chemistry.
Pyrrolo[2,1-c] nih.govmdpi.combenzodiazepines (PBDs): One important class of hybrid structures that can be synthesized from derivatives of this compound are the pyrrolo[2,1-c] nih.govmdpi.combenzodiazepines (PBDs). nih.govmdpi.comnih.gov These compounds are known for their DNA-binding properties. nih.gov The synthesis of PBDs often involves the construction of the diazepine (B8756704) ring onto a pre-functionalized pyrrole. For example, a 1-(2-aminobenzyl)-1H-pyrrole derivative, which could be prepared from a nitro-substituted this compound via reduction, can undergo intramolecular cyclization to form the PBD core. nih.gov
Thiazole-Containing Hybrids: The formyl group introduced via the Vilsmeier-Haack reaction (see Section 2.3.1) is a key intermediate for the synthesis of thiazole-containing hybrid molecules. researchgate.netbepls.commdpi.comresearchgate.netnih.gov For instance, this compound-2-carbaldehyde can be condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone. Subsequent cyclization of this intermediate with reagents like α-halo ketones or esters can yield a variety of substituted thiazole (B1198619) derivatives. researchgate.net This strategy allows for the fusion or linking of the pyrrole and thiazole ring systems, creating novel molecular architectures.
Table 3: Examples of Hybrid Heterocyclic Syntheses from Related Precursors
| Starting Material Type | Reaction Sequence | Resulting Hybrid Structure |
| 1-(2-Nitrobenzyl)-1H-pyrrole | Reduction of nitro group, acylation, and intramolecular cyclization. nih.gov | Pyrrolo[2,1-c] nih.govmdpi.combenzodiazepine. nih.gov |
| 1-Methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazone | Cyclization with ethyl chloroacetate. researchgate.net | Thiazolidin-4-one derivative of pyrrole. researchgate.net |
These examples demonstrate the potential of utilizing functionalized this compound derivatives as key synthons for the construction of a wide range of complex heterocyclic compounds.
Systematic Structural Modifications and Their Impact on Biological Potency and Selectivity
Systematic structural modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications can be envisioned at several key positions on both the pyrrole and benzodioxole rings.
The pyrrole ring offers multiple sites for substitution (positions 2, 3, 4, and 5). The introduction of various functional groups at these positions can significantly influence the molecule's interaction with biological targets. For instance, in other pyrrole-containing series, the introduction of carboxamide or carboxylate groups at the 2-position of the pyrrole ring has been shown to be crucial for antibacterial activity. mdpi.com The nature and size of substituents on the pyrrole ring can also dictate selectivity for different biological targets. For example, in a series of N-methyl,N-(pyrrol-2-ylmethyl)amine derivatives, substitutions on the pyrrole ring were found to be determinants of selectivity between monoamine oxidase (MAO)-A and MAO-B. acs.org
A hypothetical exploration of systematic modifications and their potential impact on biological activity is presented in the table below.
| Modification Site | Type of Modification | Potential Impact on Biological Potency and Selectivity |
| Pyrrole Ring (C2, C5) | Introduction of bulky hydrophobic groups | May enhance binding to hydrophobic pockets in enzymes or receptors. |
| Pyrrole Ring (C3, C4) | Introduction of hydrogen bond donors/acceptors | Could lead to specific interactions with key amino acid residues, enhancing potency and selectivity. |
| Benzodioxole Ring | Substitution with halogens (e.g., Cl, F) | Can modulate lipophilicity and electronic properties, potentially improving cell permeability and target engagement. |
| Benzodioxole Ring | Introduction of methoxy (B1213986) groups | May alter metabolic stability and solubility. |
Positional Scanning and Substituent Effects on Pharmacological Activity Profiles
Positional scanning involves systematically moving a particular substituent to different available positions on the scaffold to determine the optimal location for that group to elicit a desired biological response. In the context of this compound, this would involve placing key functional groups at each of the four positions of the pyrrole ring and evaluating the resulting pharmacological activity.
The position of a substituent can dramatically alter the molecule's three-dimensional shape and its ability to fit into a specific binding site. For example, studies on other heterocyclic systems have shown that a substituent at one position might lead to potent activity, while the same substituent at an adjacent position could render the compound inactive.
The electronic effects of substituents also play a crucial role. An electron-withdrawing group at one position might be beneficial for a particular biological activity, whereas an electron-donating group at the same position could be detrimental. The interplay between steric and electronic effects of substituents at different positions ultimately governs the pharmacological profile of the compound.
The following table illustrates hypothetical outcomes of positional scanning with a generic substituent 'R' on the pyrrole ring of the this compound scaffold.
| Position of Substituent 'R' on Pyrrole Ring | Hypothetical Pharmacological Activity | Rationale |
| 2-position | High Potency | May allow for a key interaction with a specific region of the binding site. |
| 3-position | Moderate Potency | The substituent may be in a less optimal orientation for binding. |
| 4-position | Low or No Activity | The substituent might introduce a steric clash with the target protein. |
| 5-position | High Potency and Selectivity | Could provide a crucial anchoring point within the active site, leading to enhanced selectivity. |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, key pharmacophoric elements can be inferred from the constituent parts.
The 1,3-benzodioxole moiety itself is a recognized pharmacophore in many biologically active compounds. researchgate.net The two oxygen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in hydrophobic and pi-stacking interactions.
The pyrrole ring, being an aromatic heterocycle, can also engage in pi-stacking interactions. The nitrogen atom of the pyrrole is generally a poor hydrogen bond acceptor, but the N-H group can act as a hydrogen bond donor. Substituents on the pyrrole ring can introduce additional pharmacophoric features, such as hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties.
Based on related structures, a potential pharmacophore model for a hypothetical target could include:
An aromatic/hydrophobic region defined by the benzodioxole ring.
A hydrogen bond acceptor feature from the dioxole oxygens.
An aromatic feature from the pyrrole ring.
Specific hydrogen bond donor/acceptor or hydrophobic features introduced by substituents on the pyrrole ring.
The spatial arrangement of these features would be critical for biological activity.
Analysis of Conformational Preferences and Their Relevance to Bioactive Conformations
The relative orientation of the two ring systems can significantly impact the molecule's ability to fit into a binding pocket. Computational modeling and experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to study the preferred conformations of these molecules. nih.gov
In a related study on conformationally restricted furo[2,3-d]pyrimidines, locking the conformation of a flexible side chain through ring formation led to a dramatic increase in potency against certain biological targets. nih.gov This suggests that for the this compound scaffold, restricting the rotation between the two rings could be a viable strategy to enhance biological activity by pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the target.
The planarity of the pyrrole and benzodioxole rings can also be important for optimal pi-pi stacking interactions with aromatic amino acid residues in the target's active site. Any distortion from planarity could lead to a decrease in binding affinity and, consequently, biological activity.
Computational and Theoretical Chemistry Studies of 1 1,3 Benzodioxol 5 Yl 1h Pyrrole Derivatives
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) Analysis, Natural Bond Orbital (NBO) Analysis)
Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of molecules. Density Functional Theory (DFT) has emerged as a particularly robust method for these investigations, offering a balance between accuracy and computational cost.
Prediction of Electronic Structure Properties and Reactivity Descriptors
DFT calculations are employed to optimize the molecular geometry of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives and to compute various electronic properties that govern their reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. joaasr.comresearchgate.net
Global reactivity descriptors, derived from these orbital energies, provide further insights into the chemical behavior of the molecule. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species, for instance, by identifying its propensity for electrophilic or nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to study the intramolecular interactions, such as charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic structure and stability. ufms.br
Table 1: Predicted Reactivity Descriptors for a Representative this compound Derivative (Illustrative Data)
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | E_HOMO | -6.2 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | E_LUMO | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| Energy Gap | ΔE | 4.7 | Difference between E_LUMO and E_HOMO, related to chemical reactivity and stability. |
| Electronegativity | χ | 3.85 | Tendency to attract electrons. |
| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution. |
| Chemical Softness | S | 0.43 | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index | ω | 3.16 | Global electrophilic nature of the molecule. |
Note: The values in this table are illustrative and would be specifically calculated for each derivative using DFT methods.
Theoretical Prediction and Validation of Spectroscopic Properties
DFT calculations can also be used to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). joaasr.com The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. joaasr.com Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing information about the electronic transitions and the chromophores present in the molecule. scispace.com This theoretical support is crucial for the interpretation of experimental spectroscopic data. joaasr.com
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities with Specific Biological Targets
For this compound derivatives, molecular docking studies can be performed to predict their binding modes and affinities with various biological targets, such as enzymes or receptors implicated in disease. pensoft.net For instance, derivatives of this scaffold have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). pensoft.netacs.org The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy or docking score for different poses. A lower binding energy generally indicates a more stable and favorable interaction. dntb.gov.ua
Table 2: Illustrative Molecular Docking Results for a this compound Derivative with a Target Protein
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Monoamine Oxidase B | 2V5Z | -8.5 | 150 nM |
| Acetylcholinesterase | 4EY6 | -9.2 | 85 nM |
| Cyclooxygenase-2 | 5IKR | -7.9 | 320 nM |
Note: This data is for illustrative purposes and represents typical outputs from molecular docking simulations.
Elucidation of Critical Ligand-Receptor Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the protein's active site. acs.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. For this compound derivatives, the pyrrole (B145914) ring and the benzodioxole moiety can participate in various types of interactions. For example, the NH group of the pyrrole ring can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. researchgate.net The oxygen atoms of the benzodioxole group can act as hydrogen bond acceptors. Identifying these critical interactions is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sioc-journal.cn
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the three-dimensional properties of molecules and their biological activities. researchgate.netsioc-journal.cn In a QSAR study, a set of molecules with known biological activities is aligned, and their steric and electrostatic fields (in CoMFA) or other similarity indices are calculated. brieflands.com Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates these fields with the biological activity. sioc-journal.cn
For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance. The resulting model can be visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a contour map might show that bulky substituents in a particular region are favorable for activity (steric field), or that electropositive groups are preferred in another region (electrostatic field). These models serve as valuable guides for the rational design and optimization of new, more potent analogues. researchgate.netbrieflands.com
Development of Predictive Models for Biological Activity
Predictive modeling in computational chemistry aims to establish a statistically significant correlation between the structural features of a series of compounds and their biological activities. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are crucial for forecasting the activity of newly designed molecules, thus prioritizing synthetic efforts towards the most promising candidates.
The development of a predictive QSAR model for this compound derivatives would typically involve the following steps:
Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.
Molecular Descriptor Calculation: A wide array of numerical descriptors representing the physicochemical, topological, and electronic properties of the molecules would be calculated.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the generated model is rigorously assessed using internal and external validation techniques.
For instance, in studies of other heterocyclic compounds, QSAR models have successfully identified key molecular descriptors that govern their biological activities. While specific QSAR models for this compound are not extensively reported in the literature, studies on related benzodioxole derivatives have demonstrated the utility of this approach. For example, research on benzodioxole derivatives as potential anticancer agents has utilized QSAR to identify crucial structural requirements for their cytotoxic effects. nih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies (e.g., CoMFA)
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods represent a significant advancement over traditional 2D-QSAR by considering the three-dimensional arrangement of atoms in a molecule. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields.
A CoMFA study on a series of this compound derivatives would involve:
Molecular Modeling and Alignment: Building 3D models of the molecules and aligning them based on a common structural feature.
Calculation of Molecular Fields: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point.
PLS Analysis: Using Partial Least Squares (PLS) analysis to establish a relationship between the field values and the biological activities.
Contour Map Visualization: The results are visualized as 3D contour maps, highlighting regions where modifications to the steric and electrostatic properties would likely enhance or diminish the biological activity.
Studies on various heterocyclic compounds have successfully employed CoMFA to elucidate structure-activity relationships. For instance, a CoMFA study on a series of 1,3,4-benzotriazepine-based CCK2 receptor antagonists yielded a statistically significant model with good predictive ability. nih.gov The contour maps from such a study can guide the design of new this compound derivatives with potentially improved potency.
| 3D-QSAR Parameter | CoMFA Model for CCK2 Antagonists |
| Cross-validated r² (q²) | 0.673 |
| Non-cross-validated r² | 0.966 |
| Predictive r² (r²_pred) | 0.793 |
| Field Contribution | |
| Steric | Favorable in specific regions |
| Electrostatic | Favorable in specific regions |
This table presents data from a CoMFA study on 1,3,4-benzotriazepine derivatives as an illustrative example of the statistical parameters obtained in a typical 3D-QSAR analysis. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the dynamic interactions between a ligand and its biological target.
For this compound derivatives, MD simulations can be employed to:
Explore the Conformational Landscape: Identify the low-energy conformations of the molecule in different environments (e.g., in solution or within a protein binding site).
Analyze Ligand-Receptor Interactions: Simulate the binding of a derivative to its target protein, providing insights into the stability of the complex, key interacting residues, and the role of water molecules in the binding event. Studies on bioactive phytochemicals have utilized MD simulations to investigate their inhibitory potential against targets like HIV-1 protease. nih.govresearchgate.net
Calculate Binding Free Energies: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding affinity of a ligand to its receptor.
The insights gained from MD simulations are crucial for understanding the dynamic nature of molecular recognition and can guide the optimization of lead compounds to improve their binding affinity and selectivity.
Advanced Computational Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystalline solids. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, this method provides a unique fingerprint of the intermolecular contacts.
For a crystalline derivative of this compound, Hirshfeld surface analysis can reveal:
The nature and extent of intermolecular interactions: Such as hydrogen bonds, halogen bonds, and van der Waals forces.
For example, a study on a compound containing a 1,3-benzodioxole (B145889) moiety, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, used Hirshfeld surface analysis to detail its intermolecular interactions. mdpi.com The analysis revealed significant contributions from H···H, C···H, and O···H contacts. mdpi.com
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 35.5 |
| C···H | 12.2 |
| O···H | 7.5 |
| N···H | 5.7 |
This table presents data from the Hirshfeld surface analysis of (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide as a representative example. mdpi.com
This information is invaluable for understanding crystal engineering principles and polymorphism, which are critical aspects in the development of solid-state materials and pharmaceutical formulations.
In Vitro Metabolism and Biotransformation Studies of 1 1,3 Benzodioxol 5 Yl 1h Pyrrole Derivatives
Identification and Characterization of Phase I Biotransformation Pathways
Phase I metabolism typically involves the introduction or unmasking of functional groups, preparing the compound for subsequent Phase II conjugation reactions. For 1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives, several key Phase I biotransformation pathways are anticipated based on the metabolism of structurally related compounds.
The primary enzymatic system responsible for Phase I metabolism is the cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver. nih.gov For pyrrole-containing compounds, oxidation of the pyrrole (B145914) ring is a major metabolic route. This oxidation is often initiated by CYP enzymes and can occur at the carbons adjacent to the nitrogen atom, leading to the formation of reactive epoxide intermediates. These intermediates can then be hydrolyzed to form dihydrodiols or rearrange to form more stable hydroxylated metabolites.
The benzodioxole moiety is also a well-known substrate for CYP-mediated metabolism. A characteristic metabolic pathway for 1,3-benzodioxole (B145889) derivatives is the oxidative cleavage of the methylenedioxy bridge. This process forms a catechol intermediate, which is a dihydroxybenzene derivative. The catechol can then be further oxidized to a highly reactive ortho-quinone. This transformation is a significant metabolic step as ortho-quinones are electrophilic and can covalently bind to cellular macromolecules.
Other potential Phase I reactions for derivatives of this compound could include hydroxylation at various positions on the aromatic rings, N-dealkylation if the pyrrole nitrogen is substituted, and O-dealkylation of any methoxy (B1213986) groups that may be present on the benzodioxole ring in some analogs.
Table 1: Predicted Phase I Metabolites of this compound
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | 1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-2-ol | Hydroxylation of the pyrrole ring |
| M2 | 1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-3-ol | Hydroxylation of the pyrrole ring |
| M3 | 1-(4,5-Dihydroxy-phenyl)-1H-pyrrole | Cleavage of the methylenedioxy bridge (catechol formation) |
| M4 | 1-(4,5-Dioxo-cyclohexa-1,3-dienyl)-1H-pyrrole | Oxidation of the catechol (ortho-quinone formation) |
| M5 | Hydroxylated benzodioxole ring derivative | Aromatic hydroxylation |
This table is illustrative and based on the known metabolism of similar chemical structures.
Metabolite Structural Elucidation Using Advanced Analytical Techniques
The identification and structural characterization of metabolites are paramount to understanding the biotransformation of a compound. Modern analytical techniques provide the sensitivity and specificity required for this task. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a standard method for separating metabolites from the parent compound and biological matrix.
Mass spectrometry (MS) is the cornerstone of metabolite identification. When coupled with HPLC (LC-MS), it provides molecular weight information for each separated component. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of metabolites, greatly aiding in their identification.
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions provide structural information. For example, the fragmentation pattern of a hydroxylated metabolite will differ from that of the parent compound in a predictable way, allowing for the localization of the hydroxyl group. The fragmentation of the benzodioxole ring can also provide clear evidence of its cleavage to a catechol.
Nuclear magnetic resonance (NMR) spectroscopy can also be employed for the definitive structural confirmation of metabolites, especially when they can be isolated in sufficient quantities.
Comparative Species-Specific Metabolism in Isolated Liver Fractions (e.g., rat, dog, monkey, human)
Significant differences in drug metabolism can exist between species, which has important implications for the extrapolation of animal toxicity data to humans. In vitro studies using isolated liver fractions, such as microsomes and S9 fractions, from different species are commonly used to investigate these differences.
For this compound derivatives, it is plausible that both qualitative and quantitative differences in metabolism would be observed across species. For instance, the specific CYP isoforms responsible for the metabolism of this compound may vary between rats, dogs, monkeys, and humans. Since different CYP isoforms can have different substrate specificities and catalytic activities, this can lead to different metabolite profiles.
For example, the rate of methylenedioxy bridge cleavage might be higher in one species compared to another, leading to a greater proportion of catechol and ortho-quinone metabolites. Conversely, pyrrole ring oxidation may be the predominant pathway in a different species. These species-specific metabolic profiles are crucial for selecting the most appropriate animal model for preclinical safety studies.
Table 2: Hypothetical Comparative Metabolic Profile of a this compound Derivative in Liver Microsomes from Different Species
| Metabolite | Rat (% of total metabolites) | Dog (% of total metabolites) | Monkey (% of total metabolites) | Human (% of total metabolites) |
| Pyrrole-hydroxylated metabolite | 45 | 30 | 35 | 40 |
| Catechol metabolite | 20 | 35 | 25 | 25 |
| Ortho-quinone metabolite | 5 | 10 | 8 | 7 |
| Benzene (B151609) ring-hydroxylated metabolite | 15 | 10 | 15 | 15 |
| Other minor metabolites | 15 | 15 | 17 | 13 |
This table presents hypothetical data to illustrate potential species differences in metabolism and is not based on experimental results for this specific compound.
Tissue-Specific Metabolic Profiling in In Vitro Models
Similarly, the kidneys play a role in both metabolism and excretion. Investigating the metabolic capacity of kidney-derived in vitro systems can help to understand the potential for renal metabolism and the formation of kidney-specific metabolites. Tissue-specific metabolic profiling is therefore essential for a comprehensive understanding of a compound's disposition in the body.
Analytical Methodologies for Characterization and Bioanalysis of 1 1,3 Benzodioxol 5 Yl 1h Pyrrole Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives, offering insights into the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including this compound derivatives. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR spectroscopy is used to identify the number and environment of hydrogen atoms in a molecule. For instance, in (3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione, the proton signals for the benzodioxole moiety appear in the aromatic region of the spectrum, while the methylenedioxy protons (-OCH₂O-) typically resonate as a characteristic singlet. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the pyrrole (B145914) ring protons provide critical information about the substitution pattern on the pyrrole ring. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment. msu.edu In this compound derivatives, characteristic chemical shifts are observed for the carbons of the benzodioxole group, the pyrrole ring, and any substituents. nih.govnajah.edu
2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assembling the complete molecular structure. mdpi.com
Below is a table summarizing typical NMR data for a this compound derivative, based on reported literature values for analogous structures. nih.govnajah.edu
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyrrole H-2/H-5 | 7.11 (dd) | 121.0 (d) | C-3/C-4, C-ipso (Benzodioxole) |
| Pyrrole H-3/H-4 | 6.65 (dd) | 113.4 (d) | C-2/C-5, C-ipso (Benzodioxole) |
| Benzodioxole H-4' | ~6.8-7.0 (d) | ~108.0 | C-5', C-6', C-7'a |
| Benzodioxole H-6' | ~6.8-7.0 (dd) | ~120.0 | C-4', C-5', C-7'a |
| Benzodioxole H-7' | ~6.7-6.9 (d) | ~106.0 | C-5', C-6', C-7'a |
| -OCH₂O- | ~6.0 (s) | ~101.0 | C-5'a, C-6'a |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a "molecular fingerprint" of the compound.
For this compound derivatives, characteristic absorption bands are expected for the various structural components. The C-H stretching vibrations of the aromatic rings (benzodioxole and pyrrole) typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of these rings are observed in the 1600-1450 cm⁻¹ region. A key feature is the strong absorption bands associated with the methylenedioxy group (-O-CH₂-O-), which are typically found around 1250 cm⁻¹ and 1040 cm⁻¹ due to the C-O-C asymmetric and symmetric stretching vibrations, respectively. orientjchem.orgscispace.com The presence of specific substituents will give rise to additional characteristic peaks. For example, a carbonyl group (C=O) in a derivative would show a strong absorption in the range of 1750-1650 cm⁻¹. najah.edu
The table below lists some of the expected FT-IR absorption frequencies for this compound derivatives. najah.eduorientjchem.orgresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N (Pyrrole) | Stretching | 1400 - 1300 |
| C-O-C (Benzodioxole) | Asymmetric Stretching | ~1250 |
| C-O-C (Benzodioxole) | Symmetric Stretching | ~1040 |
Mass Spectrometry (MS) Based Methods
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, elucidating its structure, and quantifying its presence in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is widely used for the analysis of complex mixtures and the quantification of analytes in various matrices, including biological fluids. nih.gov
In the context of this compound derivatives, LC-MS allows for the separation of the target compound from impurities or other components in a sample, followed by its detection and identification by the mass spectrometer. unipd.itmdpi.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by subjecting the molecular ion of the target compound to fragmentation, generating a unique fragmentation pattern that can be used for definitive identification and quantification. mdpi.com This is particularly useful for bioanalysis, where the target compound may be present at very low concentrations in a complex biological matrix. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net By measuring the mass-to-charge ratio to several decimal places, HRMS allows for the calculation of a unique molecular formula, which is a critical step in the identification of a new or unknown compound. nih.govnajah.edu For this compound derivatives, HRMS can confirm the proposed structure by matching the experimentally determined exact mass with the theoretically calculated mass for the molecular formula. researchgate.net
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and analysis of this compound derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. mdpi.com By employing a variety of stationary phases (e.g., C18, silica) and mobile phase compositions, HPLC methods can be optimized to achieve efficient separation of this compound derivatives from starting materials, byproducts, and other impurities. aocs.orgdupont.com Chiral stationary phases can be used to separate enantiomers of chiral derivatives. mdpi.com
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov While less common for non-volatile derivatives, GC can be employed for the analysis of more volatile this compound analogues or after derivatization to increase volatility.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. beilstein-journals.org It plays a crucial role in the development of optimized purification protocols using column chromatography.
The choice of chromatographic technique depends on the specific properties of the this compound derivative and the analytical goal, whether it is for preparative purification or quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for assessing the purity and performing quantitative analysis of this compound derivatives. These methods offer high resolution and sensitivity for separating complex mixtures.
Purity Assessment: Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the purity determination of pyrrole derivatives. pensoft.net A typical RP-HPLC system utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a study on a model pyrrole hydrazone derivative used a Purospher® STAR, RP-18 column with a mobile phase of acetonitrile, phosphate (B84403) buffer (pH 4.0), and methanol (B129727) (60:30:10, v/v/v) to achieve separation. pensoft.net
Quantitative Analysis: UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the quantification of these compounds, even at trace levels. protocols.iomdpi.com This technique is particularly valuable for bioanalytical applications, such as determining the concentration of the compound in biological matrices like blood or plasma. nih.gov The use of multiple reaction monitoring (MRM) in UHPLC-MS/MS enhances the specificity and accuracy of quantification. protocols.io Calibration curves are constructed using standards of known concentrations to ensure the accuracy of the quantitative data, with a correlation coefficient (r²) of 0.995 or greater being a common requirement for method validation. protocols.io
Below is an example of a data table summarizing typical HPLC/UHPLC conditions for the analysis of related compounds.
| Parameter | HPLC Condition 1 | UHPLC Condition 2 |
| Column | Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm) pensoft.net | ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) mdpi.com |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0):Methanol (60:30:10, v/v/v) pensoft.net | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Methanol mdpi.com |
| Flow Rate | 1.0 mL/min pensoft.net | 0.3 mL/min mdpi.com |
| Detector | UV at 272 nm pensoft.net | Tandem Mass Spectrometer (MS/MS) mdpi.com |
| Temperature | 25°C pensoft.net | 40°C mdpi.com |
| Injection Volume | 20 µL pensoft.net | 3 µL mdpi.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions involved in the synthesis of this compound derivatives. umich.edulibretexts.org
By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of products. rsc.orgmdpi.comnih.govacs.orgsemanticscholar.org The separation is based on the differential adsorption of the compounds onto the stationary phase (typically silica (B1680970) gel) as the mobile phase moves up the plate via capillary action. umich.edu Visualization of the separated spots is commonly achieved using UV light (at 254 nm) or by staining with reagents like iodine or potassium permanganate. rsc.orgrsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. libretexts.org For example, in the synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole, TLC was used with a mobile phase of petroleum ether and ethyl acetate (B1210297) (19:1) to monitor the reaction, with the product having an Rf value of 0.18. rsc.org
Chiral Chromatography and Enantioseparation Methods for Stereoisomer Analysis
For this compound derivatives that are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiral chromatography is the primary method for their separation and analysis. The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological properties.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of chiral compounds, including those with a pyrrole scaffold. nih.govnih.gov The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Both normal-phase and polar organic elution modes can be employed to optimize the separation. nih.gov For instance, studies on pyrazole (B372694) derivatives have shown successful baseline resolution of enantiomers using Lux cellulose-2 and Lux amylose-2 columns. nih.gov The development of such methods is essential for monitoring stereoselective synthesis and for isolating pure enantiomers for further biological evaluation. nih.govnih.gov
Immunoassay Development (e.g., ELISA) for Related Compounds
While specific ELISA (Enzyme-Linked Immunosorbent Assay) development for this compound is not extensively documented in publicly available literature, the principles of immunoassay development are applicable to this class of compounds. Immunoassays are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen.
The development of an ELISA for a this compound derivative would involve:
Hapten Synthesis: The pyrrole derivative would be chemically modified to act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein.
Immunization: The hapten-carrier conjugate would be used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies.
Assay Development: A competitive ELISA format is commonly used for small molecules. In this format, the sample containing the analyte competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Immunoassays could provide a high-throughput screening method for detecting and quantifying these compounds in various samples.
X-ray Crystallography for Molecular Structure Elucidation and Co-crystal Analysis with Biological Targets
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule. uni-mysore.ac.in For this compound derivatives, obtaining a single crystal of sufficient quality allows for the unambiguous elucidation of its molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.commdpi.com
This technique has been successfully applied to various benzodioxole-containing compounds, providing detailed structural information. mdpi.commdpi.comresearchgate.net For example, the crystal structure of (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide was determined to be in the monoclinic space group P21/c, confirming the (E)-configuration of the imine moiety. mdpi.com
Furthermore, co-crystallization of a this compound derivative with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the binding mode and intermolecular interactions. nih.govscielo.org.mx This information is instrumental in structure-based drug design, enabling the optimization of the compound's affinity and selectivity for its target.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone | Monoclinic | P21/c | (E)-configuration of the imine double bond | mdpi.com |
| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide | Monoclinic | P21/c | (E)-configuration of the imine functionality | mdpi.com |
| Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate | Monoclinic | P2/n | Essentially planar 1,3-benzodioxole (B145889) ring system | researchgate.net |
Chemical Stability Profiling using Chromatographic Techniques
Assessing the chemical stability of this compound derivatives is a critical step in their preclinical development. Chromatographic techniques, particularly HPLC and UHPLC, are the primary tools for stability testing. pensoft.net
Forced degradation studies are conducted by subjecting the compound to various stress conditions, such as acidic and basic hydrolysis, oxidation, and photolysis. pensoft.net The stability of the compound is then evaluated by analyzing the samples at different time points using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products. A study on a model pyrrole hydrazone demonstrated its stability at pH 7.4 and 9.0 but hydrolysis under strongly acidic (pH 2.0) and highly alkaline (pH 13.0) conditions. pensoft.net The rate of degradation can be quantified by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time. This information is crucial for determining the shelf-life and appropriate storage conditions for the compound. greenbook.net
An exploration of the forward-looking research avenues and the significant translational potential of the chemical scaffold this compound reveals a promising horizon in medicinal chemistry. This unique molecular architecture, which combines the biologically significant pyrrole ring with the versatile 1,3-benzodioxole moiety, presents a rich platform for the development of novel therapeutic agents. The strategic amalgamation of these two pharmacophores offers the potential for multifaceted biological activities, paving the way for innovative drug design and therapeutic strategies. Future research is poised to unlock the full capabilities of this scaffold, from synthesizing next-generation derivatives with enhanced potency to exploring new biological targets and advanced therapeutic modalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1,3-benzodioxol-5-yl)-1H-pyrrole, and what challenges arise during its boronated analog synthesis?
- Methodological Answer: A key approach involves aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanones with aryl aldehydes to form chalcone derivatives, followed by cyclization with ethyl acetoacetate . For boronated analogs (e.g., 1-(4-boronobenzyl)-1H-pyrrole), introducing the boronate group as the final step avoids deprotection failures observed when using pinacol ester intermediates . Challenges include regioselectivity control and stability of intermediates during functionalization.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
- Methodological Answer:
- Spectroscopy : IR confirms carbonyl groups, ¹H/¹³C-NMR identifies substituent patterns, and LCMS verifies molecular weights .
- Crystallography : Single-crystal X-ray diffraction (using SHELX for refinement and WinGX/ORTEP for visualization ) resolves molecular geometry and packing. For example, X-ray studies of chalcone derivatives revealed nonplanar ring puckering, analyzed via Cremer-Pople coordinates .
Advanced Research Questions
Q. How does the regioselectivity of Diels-Alder reactions influence the synthesis of this compound derivatives, and what factors determine product ratios?
- Methodological Answer: Polar Diels-Alder reactions between nitronaphthalenes and pyrrole derivatives yield regioisomers (e.g., 6a vs. 6b) influenced by electronic effects and steric hindrance . High temperatures (120°C) favor dominant pathways, with product ratios (e.g., 6:1) determined by substituent positioning and transition-state stability. Computational modeling (DFT) can predict regioselectivity trends.
Q. What computational approaches are recommended for analyzing the puckering dynamics of the benzodioxole ring in this compound?
- Methodological Answer: The Cremer-Pople parameterization quantifies ring puckering by defining a mean plane and calculating amplitude (q) and phase (φ) coordinates . Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model pseudorotation pathways, while crystallographic data from SHELXL refinements validate out-of-plane displacements.
Q. How do electron-withdrawing substituents on the benzodioxole ring affect the electronic properties and reactivity of this compound?
- Methodological Answer: Nitro or fluoro substituents (e.g., 1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole ) increase electrophilicity, altering reaction kinetics in nucleophilic substitutions or cycloadditions. UV-Vis and cyclic voltammetry measure changes in π-π* transitions and redox potentials. Hammett constants (σ) correlate substituent effects with reaction rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
